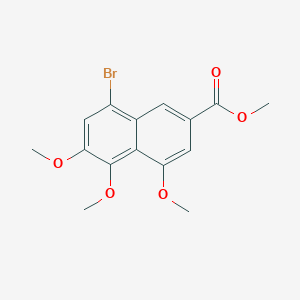
5-(Benzyloxy)-4-chloro-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy, chloro, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-methylpyrimidine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under specific conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the pyrimidine ring.
Catalysts and Solvents: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency. Common solvents include dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors could also be employed to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde derivative or reduced to a benzyl derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-4-chloro-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the chloro and methyl groups can participate in various binding interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methylpyrimidine: Lacks the benzyloxy group, making it less hydrophobic.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chloro group, altering its reactivity.
6-(Benzyloxy)-4-chloro-3-methylphenol: Features a phenol ring instead of a pyrimidine ring, affecting its chemical properties.
Uniqueness
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific reactivity and interaction profiles. The presence of the benzyloxy group enhances its hydrophobicity, while the chloro and methyl groups provide sites for further functionalization.
Eigenschaften
Molekularformel |
C12H11ClN2O |
|---|---|
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
4-chloro-6-methyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-11(12(13)15-8-14-9)16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
ZJTYKFRCFRHLOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)

![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)





![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

